3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Overview
Description
“3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid” is a chemical compound with the molecular formula C17H15N3O2 . It has an average mass of 293.320 Da and a monoisotopic mass of 293.116425 Da . The systematic name for this compound is 3-[4-(Dimethylamino)phenyl]-5-quinoxalinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline ring attached to a carboxylic acid group and a dimethylamino phenyl group . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 528.5±50.0 °C at 760 mmHg, and a flash point of 273.4±30.1 °C . It has a molar refractivity of 86.1±0.3 cm3 . The compound has a polar surface area of 66 Å2 and a molar volume of 225.8±3.0 cm3 . The compound has a LogP of 3.06100 .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Quinoxaline derivatives, including 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid, have been identified as having significant pharmacological effects. They exhibit a range of biological activities such as antifungal, antibacterial, antiviral, and antimicrobial properties . These compounds have been crucial in drugs used to treat various diseases, including cancerous cells, AIDS, and schizophrenia . In particular, studies have shown their effectiveness against ovarian carcinoma, colon cancer, breast cancer , and other cancer cell lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer cell line), and SF-268 (CNS cancer cell line) .
Dye-Sensitized Solar Cells (DSSCs)
The compound has found applications in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). Quinoxaline dyes, due to their flexible architecture, have been effective in improving the functioning of DSSCs. They enhance light-harvesting, optoelectronic, electrochemical, and photovoltaic capabilities while preventing electron recombination processes . This makes them valuable for the development of more efficient materials for solar energy conversion.
Electronics
In the electronics industry, quinoxaline derivatives are used in the fabrication of various devices. For instance, in DSSCs, a photoanode based on TiO2 nanoparticles coated with quinoxaline-based dyes converts solar energy to electrical energy . This application is crucial for the development of more sustainable and efficient electronic devices.
Agriculture
While direct applications in agriculture are not explicitly mentioned for this compound, quinoxaline derivatives have shown high activity against various cancer cell lines . This suggests potential use in the development of agrochemicals that could protect crops from diseases or pests by targeting similar mechanisms used in medical treatments.
Materials Science
Quinoxaline derivatives are also significant in materials science. Their properties are utilized in creating new materials with specific functions, such as coatings for solar cells . The compound’s ability to facilitate charge transfer and its structural flexibility make it an excellent candidate for developing advanced materials.
Environmental Science
In environmental science, the synthesis of quinoxaline derivatives, including 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid, can be aligned with green chemistry principles . These compounds could be used in environmental remediation processes or as part of sustainable practices in various industries.
properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]quinoxaline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)12-8-6-11(7-9-12)15-10-18-14-5-3-4-13(17(21)22)16(14)19-15/h3-10H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTBAONFWVRVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587683 | |
Record name | 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid | |
CAS RN |
904815-20-9 | |
Record name | 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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